In-Depth Technical Guide: Methyl 2-acetamido-5-bromobenzoate (CAS 138825-96-4)
In-Depth Technical Guide: Methyl 2-acetamido-5-bromobenzoate (CAS 138825-96-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetamido-5-bromobenzoate is a halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature, featuring a methyl ester, an acetamido group, and a bromine atom on a benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and potential applications in drug discovery and development.
Chemical and Physical Properties
Methyl 2-acetamido-5-bromobenzoate is a white to light yellow crystalline powder.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 138825-96-4 | [2][3][4] |
| Molecular Formula | C₁₀H₁₀BrNO₃ | [3][4] |
| Molecular Weight | 272.10 g/mol | [3][4] |
| Melting Point | 134-137 °C | |
| Purity | Typically ≥97% | |
| InChI | 1S/C10H10BrNO3/c1-6(13)12-9-4-3-7(11)5-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |
| InChIKey | CPARHIBNDSEJGR-UHFFFAOYSA-N | |
| SMILES | CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC | [5] |
| Canonical SMILES | COC(=O)c1cc(Br)ccc1NC(C)=O |
Synthesis
The primary synthetic route to Methyl 2-acetamido-5-bromobenzoate involves a two-step process starting from 2-aminobenzoic acid (anthranilic acid). The first step is the bromination of the aromatic ring, followed by the protection of the amino group via acetylation to yield 2-acetamido-5-bromobenzoic acid. The final step is the esterification of the carboxylic acid.
Synthesis of 2-amino-5-bromobenzoic acid
A common method for the bromination of 2-aminobenzoic acid involves the use of bromine in glacial acetic acid.
Experimental Protocol: Bromination of 2-Aminobenzoic Acid [6]
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Materials:
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Sodium 2-aminobenzoate
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Bromine
-
Glacial Acetic Acid
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Benzene
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
A solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid is added dropwise to a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15°C.
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The mixture is stirred for 1 hour at the same temperature.
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The resulting product is filtered off, washed with benzene, and dried in the dark.
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-
Purification: [6]
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The crude product mixture (0.5 g) is added to 10 mL of boiling water.
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1.3 mL of concentrated hydrochloric acid is added, and the mixture is hot filtered under a vacuum.
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The insoluble material, containing 2-amino-3,5-dibromobenzoic acid, is discarded.
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2-amino-5-bromobenzoic acid precipitates upon cooling of the filtrate.
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Synthesis of Methyl 2-acetamido-5-bromobenzoate
The synthesis of the title compound is achieved through the esterification of 2-acetamido-5-bromobenzoic acid. A standard and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of strong acid.
Experimental Protocol: Fischer Esterification of 2-acetamido-5-bromobenzoic Acid (Representative)
-
Materials:
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2-acetamido-5-bromobenzoic acid
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Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethyl acetate or Dichloromethane
-
-
Procedure:
-
To a solution of 2-acetamido-5-bromobenzoic acid in an excess of anhydrous methanol, a catalytic amount of concentrated sulfuric acid (typically 2-3 drops per gram of carboxylic acid) is carefully added.
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The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.
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The residue is dissolved in an organic solvent such as ethyl acetate or dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
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The crude Methyl 2-acetamido-5-bromobenzoate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
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Caption: Synthesis of Methyl 2-acetamido-5-bromobenzoate.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and confirmation of the structure of Methyl 2-acetamido-5-bromobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table: ¹H NMR Data for Methyl 2-amino-5-bromobenzoate (CDCl₃) [7]
| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-6 | 7.78 | d | 2.4 |
| H-4 | 7.19 | dd | 8.8, 2.4 |
| H-3 | 6.64 | d | 8.8 |
| NH₂ | 5.61 | br s | - |
| OCH₃ | 3.86 | s | - |
Table: ¹³C NMR Data for Methyl 2-amino-5-bromobenzoate (CDCl₃) [7]
| Carbon | Chemical Shift (ppm) |
| C=O | 168.1 |
| C-2 | 148.8 |
| C-4 | 137.2 |
| C-6 | 125.1 |
| C-3 | 119.3 |
| C-1 | 111.4 |
| C-5 | 109.5 |
| OCH₃ | 51.8 |
For Methyl 2-acetamido-5-bromobenzoate, one would expect to see an additional singlet in the ¹H NMR spectrum around 2.2 ppm corresponding to the acetyl methyl protons, and a downfield shift of the aromatic protons due to the electronic effect of the acetamido group compared to the amino group. In the ¹³C NMR spectrum, a signal for the acetyl methyl carbon would appear around 25 ppm, and a signal for the amide carbonyl carbon around 169 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 2-acetamido-5-bromobenzoate would be expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the ester and the amide, and C-Br stretching. An ATR-IR spectrum of Methyl 2-acetamido-5-bromobenzoate is available on SpectraBase.[8]
Mass Spectrometry (MS)
In the mass spectrum of Methyl 2-acetamido-5-bromobenzoate, the molecular ion peak would be expected at m/z corresponding to the molecular weight (272.10 g/mol ), showing a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the acetyl group (-COCH₃). The mass spectrum of the precursor, 2-acetamido-5-bromobenzoic acid, shows key fragments at m/z 215 and 217.[5]
Applications in Drug Development
Methyl 2-acetamido-5-bromobenzoate is a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the bromine atom allows for its use in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for carbon-carbon and carbon-heteroatom bond formation in drug discovery.
While specific examples of marketed drugs synthesized directly from Methyl 2-acetamido-5-bromobenzoate are not prevalent in the literature, its structural motifs are found in various bioactive compounds. For instance, derivatives of the closely related Methyl 2-amino-5-bromobenzoate are used to synthesize inhibitors of bacterial β-ketoacyl-acyl carrier protein synthase (FabH) and the Pseudomonas quinolone signal (PQS) quorum sensing system receptor (PqsD), both of which are targets for the development of novel antibacterial agents.[9]
Furthermore, the 2-acetamidobenzoic acid scaffold is a known pharmacophore. Derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their analgesic and anti-inflammatory activities, with a potential mechanism involving the inhibition of cyclooxygenase-2 (COX-2).
Caption: Role in synthetic and medicinal chemistry.
Conclusion
Methyl 2-acetamido-5-bromobenzoate is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and versatile reactivity make it an attractive starting material for the synthesis of a wide range of complex organic molecules. While direct biological activity data for this specific compound is limited in the public domain, the established biological relevance of its structural analogs suggests that it is a valuable tool for medicinal chemists in the exploration of new therapeutic agents. Further research into the applications of this compound is warranted to fully exploit its potential in the development of novel pharmaceuticals.
References
- 1. METHYL 2-ACETAMIDO-5-BROMOBENZOATE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2-Acetamido-5-bromobenzoic Acid | C9H8BrNO3 | CID 520935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. medchemexpress.com [medchemexpress.com]
